4-Ethylcyclohexane-1-carbaldehyde

Catalog No.
S740005
CAS No.
167545-47-3
M.F
C9H16O
M. Wt
140.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethylcyclohexane-1-carbaldehyde

CAS Number

167545-47-3

Product Name

4-Ethylcyclohexane-1-carbaldehyde

IUPAC Name

4-ethylcyclohexane-1-carbaldehyde

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

InChI

InChI=1S/C9H16O/c1-2-8-3-5-9(7-10)6-4-8/h7-9H,2-6H2,1H3

InChI Key

GJRARBLKMCCJFO-UHFFFAOYSA-N

SMILES

CCC1CCC(CC1)C=O

Canonical SMILES

CCC1CCC(CC1)C=O

4-Ethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O. It features a cyclohexane ring substituted with an ethyl group at the 4-position and an aldehyde functional group at the 1-position. This compound is characterized by its unique structural arrangement, which influences its chemical properties and reactivity. Its molecular weight is approximately 140.22 g/mol, making it a relatively lightweight compound in the realm of organic chemistry .

  • Flammability: Organic liquids can be flammable. It is recommended to handle this compound with caution and keep it away from heat sources.
  • Inhalation and Skin Contact: Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE) such as gloves and safety glasses when handling this compound.
Typical for aldehydes and cycloalkanes:

  • Oxidation: The aldehyde group can be oxidized to form a carboxylic acid, specifically 4-ethylcyclohexanecarboxylic acid.
  • Reduction: The aldehyde can be reduced to its corresponding alcohol, 4-ethylcyclohexanol, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack, allowing for the formation of various derivatives through reactions with nucleophiles like Grignard reagents or hydrazines.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential applications in various chemical processes.

4-Ethylcyclohexane-1-carbaldehyde can be synthesized through several methods:

  • Starting from Cyclohexanone: A common method involves the reaction of cyclohexanone with ethylmagnesium bromide followed by oxidation of the resulting alcohol.
  • Aldol Condensation: The compound can also be synthesized via aldol condensation reactions involving appropriate aldehydes and ketones under basic conditions.
  • Direct Functionalization: More advanced synthetic routes may involve direct functionalization of substituted cyclohexanes using reagents that introduce the aldehyde group.

These methods allow for flexibility in synthesizing this compound depending on available starting materials and desired yields.

4-Ethylcyclohexane-1-carbaldehyde has potential applications in:

  • Chemical Synthesis: It serves as an intermediate in organic synthesis, particularly in creating more complex molecules.
  • Fragrance Industry: Due to its structural characteristics, it may find use in perfumery and flavoring applications.
  • Research: As a research compound, it can be used to study reaction mechanisms and properties of cyclic aldehydes.

Interaction studies involving 4-ethylcyclohexane-1-carbaldehyde could focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for determining its role in synthetic pathways and potential biological effects. Investigating how this compound interacts with enzymes or other biological targets may reveal insights into its pharmacological potential.

Several compounds share structural similarities with 4-ethylcyclohexane-1-carbaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-Ethylcyclohexane-1-carbaldehydeC₉H₁₆OSimilar structure but different substitution pattern.
1-Cyclobutyl-4-ethylcyclohexane-1-carbaldehydeC₁₃H₂₂OContains a cyclobutane ring; larger molecular structure.
3-MethylcyclohexanecarbaldehydeC₉H₁₆OMethyl substitution instead of ethyl; similar reactivity profile.

These compounds illustrate the diversity within the family of cyclohexane carbaldehydes while showcasing the distinctive features of 4-ethylcyclohexane-1-carbaldehyde due to its specific substituents and ring structure.

The study of cyclohexane derivatives represents a cornerstone in organic chemistry research, with foundations dating back to the late 19th century when the cyclohexane structure was first elucidated. Cyclohexane carbaldehydes emerged as significant compounds of interest during the mid-20th century, coinciding with the development of conformational analysis as a systematic approach to understanding molecular structure. The specific investigation of 4-ethylcyclohexane-1-carbaldehyde began to gain momentum as part of broader research into functionalized cyclohexanes, with particular attention to the effects of substitution patterns on conformational equilibria and reactivity.

During this period, advances in spectroscopic techniques, particularly infrared spectroscopy, nuclear magnetic resonance (NMR), and later, microwave spectroscopy, provided powerful tools for investigating the structural characteristics of cyclohexane derivatives. The 1979 publication in the Journal of the American Chemical Society on the conformational study of cyclohexanecarboxaldehyde using microwave spectroscopy represented a significant milestone, establishing foundational principles that would later inform the study of substituted variants such as 4-ethylcyclohexane-1-carbaldehyde. These early investigations laid crucial groundwork for understanding how substituent positioning affects molecular geometry and chemical behavior.

The synthesis and characterization of 4-ethylcyclohexane-1-carbaldehyde evolved alongside developments in synthetic organic chemistry methods. Traditional approaches often involved multistep processes with limited control over stereoselectivity. However, the advent of modern catalytic methods, particularly asymmetric catalysis, has revolutionized the preparation of stereochemically defined cyclohexane carbaldehydes, enhancing both efficiency and stereochemical control. This evolution reflects broader trends in organic synthesis toward more selective, efficient, and environmentally sustainable methodologies.

Significance in Cyclohexane Derivative Research

4-Ethylcyclohexane-1-carbaldehyde occupies a distinctive position in cyclohexane derivative research for several compelling reasons. First, its structural characteristics—a cyclohexane ring bearing both alkyl and aldehyde functional groups in specific positions—make it an ideal model system for investigating fundamental concepts in conformational analysis. The presence of the ethyl group at the 4-position introduces interesting steric considerations, while the aldehyde group at the 1-position contributes electronic effects that influence conformational preferences and reactivity patterns.

Second, this compound serves as a valuable synthetic intermediate in the preparation of more complex molecular architectures. The aldehyde functionality represents a versatile handle for further transformations, enabling diverse modifications through oxidation, reduction, nucleophilic addition, and condensation reactions. This versatility has positioned 4-ethylcyclohexane-1-carbaldehyde as an important building block in the synthesis of natural products, pharmaceuticals, and specialty chemicals. Recent advances in catalytic asymmetric synthesis have further enhanced its utility by enabling the preparation of stereochemically defined derivatives with precise control over absolute and relative stereochemistry.

Third, the compound contributes to our understanding of structure-activity relationships in biologically relevant cyclohexane derivatives. The ability of its aldehyde group to interact with biological macromolecules through covalent bond formation or hydrogen bonding interactions makes it relevant to medicinal chemistry research. Additionally, the cyclohexane motif appears frequently in bioactive natural products and pharmaceutical compounds, underscoring the importance of understanding substituted cyclohexanes like 4-ethylcyclohexane-1-carbaldehyde as potential scaffolds for drug discovery.

Current Research Landscape and Challenges

The current research landscape surrounding 4-ethylcyclohexane-1-carbaldehyde encompasses diverse areas ranging from synthetic methodology development to applications in materials science and medicinal chemistry. Recent advances in asymmetric catalysis have opened new avenues for preparing stereochemically defined cyclohexane carbaldehydes with unprecedented levels of control. For example, researchers have developed catalytic approaches for the asymmetric synthesis of 3,4-disubstituted cyclohexadiene carbaldehydes through inverse-electron-demand Diels-Alder reactions, which can be further transformed to cyclohexane carbaldehydes. These methodologies demonstrate the potential for accessing complex cyclohexane derivatives with precise stereochemical control.

Despite these advances, several challenges persist in 4-ethylcyclohexane-1-carbaldehyde research. One significant challenge involves the selective synthesis of specific stereoisomers on an industrial scale. While laboratory-scale methods for stereoselective synthesis have advanced considerably, translating these approaches to larger scales while maintaining stereoselectivity, efficiency, and economic viability remains challenging. Additionally, the development of sustainable and environmentally friendly synthetic routes aligns with increasing emphasis on green chemistry principles but requires innovative approaches to catalyst design and reaction conditions.

Another challenge concerns the comprehensive understanding of reaction mechanisms involving 4-ethylcyclohexane-1-carbaldehyde, particularly in complex biological environments. While the reactivity of the aldehyde group is well-established in controlled laboratory settings, its behavior in biological systems—where multiple competing reactions may occur simultaneously—requires further investigation. This understanding is crucial for applications in medicinal chemistry and chemical biology.

Furthermore, exploring the full potential of 4-ethylcyclohexane-1-carbaldehyde in emerging fields such as materials science and nanotechnology presents both opportunities and challenges. The compound's structural features could contribute to the development of materials with specific physical properties, but realizing this potential requires interdisciplinary collaboration and innovative approaches to molecular design and assembly.

Theoretical Frameworks in Aldehyde Chemistry

Several theoretical frameworks provide the foundation for understanding the chemistry of 4-ethylcyclohexane-1-carbaldehyde, encompassing aspects of conformational analysis, electronic structure, and reactivity patterns. Conformational analysis represents a cornerstone theoretical framework, particularly relevant to substituted cyclohexanes. The cyclohexane ring preferentially adopts a chair conformation to minimize torsional and angle strain, with substituents occupying either axial or equatorial positions. For 4-ethylcyclohexane-1-carbaldehyde, the positioning of the ethyl and aldehyde groups significantly influences the compound's stability and reactivity. The bulkier ethyl group generally favors an equatorial orientation to minimize 1,3-diaxial interactions, affecting the overall conformational equilibrium.

Electronic structure theory provides insights into the reactivity of the aldehyde functional group. The carbonyl group features a partial positive charge on the carbon atom due to the electronegativity difference between carbon and oxygen, making it susceptible to nucleophilic attack. This polarization forms the basis for numerous reactions, including nucleophilic additions that lead to the formation of hemiacetals, acetals, imines, and alcohols. Molecular orbital theory further elucidates these reactivity patterns, describing the π-bonding in the carbonyl group and the nature of interactions with nucleophiles and electrophiles.

Transition state theory offers a framework for understanding reaction mechanisms involving 4-ethylcyclohexane-1-carbaldehyde. By examining the energetics and geometry of transition states, researchers can predict reaction rates, selectivity patterns, and the influence of catalysts. For example, the acid-catalyzed formation of acetals from 4-ethylcyclohexane-1-carbaldehyde proceeds through a hemiacetal intermediate, with the rate-determining step typically involving the departure of water. Understanding these mechanistic details enables the rational design of synthetic strategies and catalytic systems.

Computational chemistry has emerged as a powerful complement to experimental investigations of 4-ethylcyclohexane-1-carbaldehyde. Quantum mechanical calculations can predict conformational energies, transition state barriers, and spectroscopic parameters with increasing accuracy. These computational approaches have become indispensable for exploring reaction pathways, especially those involving multiple stereochemical possibilities, providing insights that might be difficult to obtain through experimental means alone.

Oxidation-Based Synthetic Pathways

Oxidation-based synthetic pathways constitute the most direct and widely employed approach for synthesizing 4-ethylcyclohexane-1-carbaldehyde. The primary strategy involves the selective oxidation of the corresponding alcohol precursor, 4-ethylcyclohexanol, using various oxidizing agents under controlled conditions [2].

Primary Alcohol Oxidation Methods

The oxidation of 4-ethylcyclohexanol to 4-ethylcyclohexane-1-carbaldehyde can be accomplished through several established oxidative methodologies. Pyridinium chlorochromate serves as an effective mild oxidizing agent for this transformation, enabling selective conversion without over-oxidation to the corresponding carboxylic acid [2]. The reaction typically proceeds under anhydrous conditions in dichloromethane solvent at room temperature, providing good yields of the desired aldehyde product.

Potassium permanganate represents another viable oxidizing agent for this transformation, though careful control of reaction conditions is essential to prevent over-oxidation [2]. The permanganate-mediated oxidation requires precise stoichiometric control and mild reaction conditions to achieve selective aldehyde formation.

Swern Oxidation Methodology

The Swern oxidation protocol offers particularly attractive features for the synthesis of 4-ethylcyclohexane-1-carbaldehyde from the corresponding alcohol. This method employs dimethyl sulfoxide as the oxidant in combination with oxalyl chloride under alkaline conditions at low temperatures [28] [29]. The reaction mechanism involves formation of a dimethylsulfonium oxychloride intermediate, followed by alcohol incorporation and base-mediated elimination to generate the aldehyde product with dimethyl sulfide as a byproduct [29].

The Swern oxidation demonstrates exceptional selectivity for primary alcohol oxidation while maintaining compatibility with various functional groups [29]. The reaction must be conducted at temperatures below -60°C to minimize side reactions, and the process generates carbon monoxide and carbon dioxide as additional byproducts [29].

Oxidizing AgentReaction ConditionsTypical YieldSelectivity
Pyridinium ChlorochromateRoom temperature, dichloromethane75-85%High
Potassium PermanganateControlled stoichiometry, mild conditions65-75%Moderate
Swern Oxidation-60°C, triethylamine base80-90%Excellent

Mechanistic Considerations

The oxidation mechanisms generally involve formation of chromate esters or sulfur-based intermediates that undergo elimination reactions to generate the carbonyl functionality [31] [33]. In chromium-based oxidations, the alcohol forms a chromic acid ester intermediate that evolves through a rate-limiting step to produce the aldehyde product [30]. The elimination reaction typically follows an E2-type mechanism where base-mediated proton abstraction occurs concurrently with chromium departure [33].

Catalytic Hydrogenation Approaches

Catalytic hydrogenation approaches provide an alternative synthetic route to 4-ethylcyclohexane-1-carbaldehyde through selective reduction of aromatic aldehyde precursors. The most relevant pathway involves the controlled hydrogenation of 4-ethylbenzaldehyde using heterogeneous catalysts under specific reaction conditions [2].

Palladium-Catalyzed Hydrogenation

Palladium on carbon catalysts demonstrate exceptional activity for the selective hydrogenation of aromatic rings while maintaining aldehyde functionality [39]. The hydrogenation of 4-ethylbenzaldehyde to 4-ethylcyclohexane-1-carbaldehyde requires careful optimization of reaction parameters to achieve selective aromatic ring reduction without aldehyde group reduction [36].

Recent developments in palladium-based heterogeneous catalysts have shown remarkable selectivity for aldehyde preservation during aromatic hydrogenation processes [36]. The catalyst design incorporates specific ligand modifications that enhance selectivity toward aromatic ring reduction while protecting the aldehyde functional group from unwanted reduction [36].

Ruthenium-Catalyzed Systems

Ruthenium catalysts supported on various oxide supports demonstrate excellent performance for aromatic ring hydrogenation with functional group tolerance [35] [40]. The partial hydrogenation of 4-ethylbenzaldehyde using ruthenium catalysts on lanthanum and zinc binary oxide supports shows enhanced selectivity and activity compared to single oxide supports [35].

The optimal catalyst composition utilizes a lanthanum to zinc atomic ratio of 1:5, which provides the highest yield of the desired cyclohexane derivative [35]. The ruthenium nanoparticles supported on nitrogen-doped carbon materials exhibit exceptional stability and selectivity for aromatic ring hydrogenation while preserving sensitive functional groups [40].

Reaction Parameters and Optimization

The hydrogenation process requires careful control of hydrogen pressure, temperature, and catalyst loading to achieve optimal results. Typical reaction conditions involve hydrogen pressures of 2.34-5.10 megapascals at temperatures ranging from 125-175°C [35]. The presence of water in the reaction mixture influences catalyst behavior, with hydrophilic catalyst surfaces promoting selective product formation through preferential cyclohexene expulsion from the catalyst surface [35].

Catalyst SystemPressure (MPa)Temperature (°C)SelectivityYield
Palladium/Carbon1-350-100Excellent85-95%
Ruthenium/La-Zn Oxide2.34-5.10125-175High75-85%
Ruthenium/N-doped Carbon1-580-150Excellent80-90%

Industrial Production Methodologies

Industrial production of 4-ethylcyclohexane-1-carbaldehyde employs scaled synthetic approaches that prioritize efficiency, cost-effectiveness, and process safety. The primary industrial methodology involves catalytic hydrogenation of 4-ethylbenzaldehyde using palladium on carbon catalysts under controlled temperature and pressure conditions [2].

Large-Scale Hydrogenation Processes

The industrial synthesis typically utilizes continuous flow hydrogenation reactors that enable precise control of reaction parameters and enhanced safety profiles [2]. The process involves feeding 4-ethylbenzaldehyde and hydrogen gas into a packed bed reactor containing palladium on carbon catalyst at elevated pressures and moderate temperatures.

Flow chemistry systems provide significant advantages for industrial aldehyde synthesis through enhanced process control, improved safety, and reduced material inventory [44] [47]. The continuous processing approach enables precise control of residence time, temperature profiles, and reactant mixing, resulting in higher product quality and reduced impurity formation [47].

Process Optimization Strategies

Industrial optimization focuses on catalyst lifetime, product selectivity, and process economics. The development of robust catalyst systems that maintain activity over extended periods is crucial for commercial viability [2]. Advanced catalyst formulations incorporate promoters and stabilizers that enhance performance and extend operational lifetimes.

The implementation of continuous flow technology in industrial settings enables operation under reaction conditions that are not feasible in traditional batch processes [47]. The inherent safety advantages of flow systems allow for the use of elevated pressures and temperatures while maintaining strict safety standards [47].

Quality Control and Purification

Industrial production incorporates sophisticated analytical monitoring systems that enable real-time quality assessment and process control. The purification protocols typically involve distillation techniques optimized for aldehyde compounds, with careful attention to temperature control to prevent decomposition or unwanted side reactions.

Green Chemistry Approaches to Synthesis

Green chemistry methodologies for 4-ethylcyclohexane-1-carbaldehyde synthesis focus on environmentally benign processes that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents. These approaches emphasize catalytic efficiency, atom economy, and renewable feedstock utilization.

Photocatalytic Synthesis Strategies

Recent advances in photocatalytic aldehyde synthesis provide environmentally friendly alternatives to traditional synthetic methods [21]. Photocatalytic protocols utilize visible light activation of organic photocatalysts to enable aldehyde formation under mild reaction conditions [11].

The development of thioxanthenone-based photocatalytic systems enables efficient aldehydization reactions using household light sources as energy input [11]. These systems demonstrate excellent functional group tolerance and provide high yields of aldehyde products under ambient reaction conditions [11].

Ionic Liquid-Mediated Synthesis

Ionic liquids serve as environmentally benign reaction media for aldehyde synthesis, offering advantages including negligible vapor pressure, thermal stability, and recyclability [41] [42]. Basic ionic liquids demonstrate particular utility as both solvent and catalyst for various organic transformations relevant to aldehyde synthesis [41].

The application of functionalized ionic liquids enables enhanced catalyst retention and improved reaction selectivity compared to conventional organic solvents [42]. Nitrile-functionalized ionic liquids provide superior catalyst anchoring through weak coordination interactions with metal centers, resulting in excellent recycling properties [42].

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis offers significant advantages for aldehyde preparation through reduced reaction times, enhanced selectivity, and improved energy efficiency [43] [46]. The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating while minimizing side reactions and increasing product yields [43].

Microwave activation enables unique reaction pathways that are not accessible through conventional heating methods, sometimes producing different product distributions compared to thermal activation [46]. The technology demonstrates particular effectiveness for heterocyclic compound synthesis and multi-component reaction systems [46].

Green Chemistry ApproachKey AdvantagesTypical ConditionsEnvironmental Benefits
Photocatalytic SynthesisMild conditions, visible lightRoom temperature, atmospheric pressureNo toxic reagents, renewable energy
Ionic Liquid MediaRecyclable solvent, low volatilityModerate temperature, inert atmosphereReduced waste, solvent recovery
Microwave ActivationRapid reaction, enhanced selectivityShort reaction times, precise controlEnergy efficiency, reduced byproducts

Enzymatic Synthesis Approaches

Biocatalytic methods represent the pinnacle of green chemistry approaches for aldehyde synthesis, offering exceptional selectivity under mild reaction conditions [22]. Recent advances in enzyme engineering have produced highly efficient oxidases capable of selective alcohol oxidation to aldehydes with remarkable substrate specificity [9].

Flavin adenine dinucleotide-dependent alcohol oxidases demonstrate exceptional performance for primary alcohol oxidation with engineered variants showing dramatically enhanced catalytic efficiency [9]. The development of engineered enzyme systems enables large-scale biocatalytic aldehyde production with excellent atom economy and minimal waste generation [9].

Computational Studies on Synthetic Routes

Computational chemistry approaches provide valuable insights into the mechanistic aspects and optimization strategies for 4-ethylcyclohexane-1-carbaldehyde synthesis. Density functional theory calculations and molecular modeling studies elucidate reaction pathways, transition state structures, and catalyst design principles.

Quantum Mechanical Investigations

Density functional theory calculations provide detailed mechanistic understanding of aldehyde synthesis reactions, particularly for catalytic processes involving transition metal complexes [15]. Computational studies reveal the role of catalyst distortion in determining stereoselectivity and reaction efficiency [15].

The application of quantum mechanics/molecular mechanics methods enables comprehensive analysis of enzymatic aldehyde synthesis pathways [9]. These calculations elucidate the energy barriers associated with hydride transfer processes and provide guidance for enzyme engineering strategies [9].

Reaction Pathway Analysis

Computational analysis of oxidation mechanisms reveals the critical role of intermediate stabilization in determining reaction selectivity and efficiency [15]. The formation of chromate ester intermediates and their subsequent decomposition pathways can be accurately modeled using high-level quantum chemical methods [30].

Molecular modeling studies provide insights into catalyst design principles for selective aldehyde synthesis [17]. The theoretical basis for molecular modeling calculations relies on approximations to the Schrödinger equation, including the Hartree-Fock molecular orbital approach [17].

Machine Learning Applications

The integration of machine learning algorithms with synthetic pathway design enables automated reaction prediction and optimization [18]. Computer-assisted synthetic analysis utilizes pattern recognition to identify optimal synthetic routes based on extensive reaction databases [18].

Neural network-based approaches demonstrate remarkable capability for predicting organic reaction outcomes with high accuracy [18]. These systems enable the exploration of novel synthetic pathways that may not be immediately apparent through traditional synthetic planning approaches [18].

Recent Advances in Synthetic Efficiency

Recent developments in aldehyde synthesis methodology focus on enhanced efficiency, improved selectivity, and reduced environmental impact. These advances incorporate novel catalyst systems, innovative reaction conditions, and advanced process technologies.

Novel Catalyst Development

The development of highly selective hydrogenation catalysts represents a significant advancement in aldehyde synthesis efficiency [36] [37]. Cyclic amino alkyl carbene rhodium complexes enable highly selective aromatic ring hydrogenation while preserving aldehyde functionality [37].

Advanced palladium catalyst systems demonstrate exceptional selectivity for aldehyde hydrogenation with remarkable functional group tolerance [36]. These catalysts enable selective aldehyde reduction in the presence of ketones and other carbonyl-containing functional groups [36].

Flow Chemistry Innovations

Continuous flow processing technology enables significant improvements in synthetic efficiency through enhanced process control and safety [47]. The implementation of flow chemistry for aldehyde synthesis provides access to reaction conditions that are not feasible in batch processes [34].

The development of high-temperature flow processes for Swern-type oxidations enables operation at elevated temperatures while maintaining excellent selectivity [32] [34]. These advances address traditional limitations of cryogenic reaction requirements and enhance process practicality [34].

Multi-Catalytic Systems

The development of triple catalytic activation systems enables unprecedented aldehyde functionalization through the synergistic combination of photoredox, enamine, and hydrogen atom transfer catalysis [24]. These systems enable direct enantioselective alpha-alkylation of aldehydes using simple olefins as coupling partners [24].

The temporal sequencing of multiple catalytic cycles enables hydrogen and electron borrowing mechanisms that provide access to high-value aldehyde products from readily available starting materials [24]. These multicatalytic processes demonstrate excellent atom economy and step efficiency [24].

Recent AdvancementKey InnovationPerformance ImprovementApplication Scope
CAAC-Rhodium CatalystsStrongly σ-donating ligands>95% selectivityAromatic aldehydes
Flow Swern OxidationHigh-temperature operation50% energy reductionPrimary alcohols
Triple CatalysisSynergistic activation>90% enantioselectivityAldehyde alkylation

Sustainable Process Development

Recent advances emphasize the development of sustainable synthetic processes that minimize environmental impact while maximizing efficiency [25]. The integration of renewable feedstocks and recyclable catalyst systems represents a key focus area for future development [22].

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Dates

Last modified: 08-15-2023

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